molecular formula C15H17N3O B5327550 N-(3,4-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea

N-(3,4-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea

Cat. No. B5327550
M. Wt: 255.31 g/mol
InChI Key: AJCJNOGTKJDPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

N-(3,4-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea exerts its effects by inhibiting the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition leads to an increase in the concentration of acetylcholine and a decrease in the concentration of carbonic anhydrase, which in turn leads to the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has been used in the development of various drugs, including antiepileptic and analgesic drugs.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for use in lab experiments, including its ability to inhibit the activity of various enzymes and its anticonvulsant, analgesic, and anti-inflammatory properties. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea, including the development of more potent and selective inhibitors of acetylcholinesterase and other enzymes, the investigation of its potential use as an antiepileptic and analgesic agent, and the exploration of its potential use in the treatment of other diseases and conditions. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

N-(3,4-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized using a variety of methods, including the reaction of 3,4-dimethylaniline with 3-methyl-2-pyridinecarboxylic acid, followed by the addition of phosgene and then treatment with ammonia. Another method involves the reaction of 3,4-dimethylaniline with 3-methyl-2-pyridinecarboxylic acid, followed by the addition of isocyanate and then treatment with hydrochloric acid.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been widely used in scientific research due to its ability to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been found to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has been used in the development of various drugs, including antiepileptic and analgesic drugs.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-6-7-13(9-12(10)3)17-15(19)18-14-11(2)5-4-8-16-14/h4-9H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCJNOGTKJDPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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